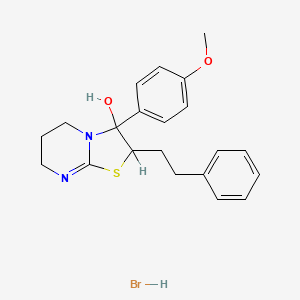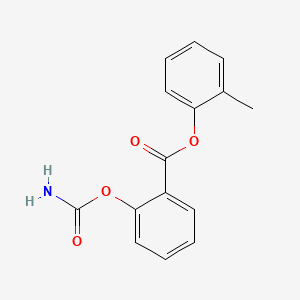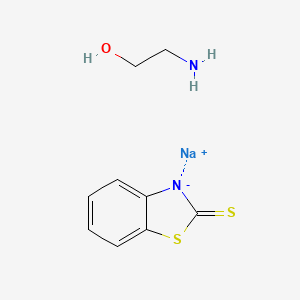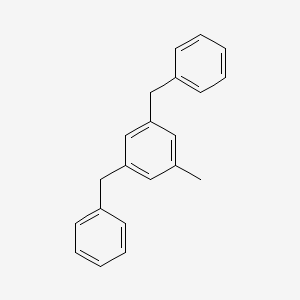
3,5-Dibenzyltoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibenzyltoluene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a toluene core with two benzyl groups attached at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibenzyltoluene typically involves the alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + 2 \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{CH}_2\text{C}_6\text{H}_5)_2 + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and selectivity of the desired product.
化学反应分析
Types of Reactions: 3,5-Dibenzyltoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl alcohols or benzaldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can lead to the formation of saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzyl groups can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid.
Major Products:
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
3,5-Dibenzyltoluene has several applications in scientific research:
Hydrogen Storage: It is used as a liquid organic hydrogen carrier (LOHC) due to its ability to undergo reversible hydrogenation and dehydrogenation reactions.
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds.
Catalysis: The compound is studied for its role in catalytic hydrogenation reactions.
作用机制
The mechanism of action of 3,5-Dibenzyltoluene in hydrogen storage involves the reversible addition and release of hydrogen atoms. The compound can be hydrogenated to form perhydro-3,5-Dibenzyltoluene, which can then release hydrogen upon dehydrogenation. This process is facilitated by catalysts such as ruthenium or palladium .
相似化合物的比较
- 2,4-Dibenzyltoluene
- 2,5-Dibenzyltoluene
- 3,4-Dibenzyltoluene
Comparison: 3,5-Dibenzyltoluene is unique due to the specific positioning of the benzyl groups, which can influence its reactivity and hydrogen storage capacity. Compared to its isomers, this compound may exhibit different kinetic and thermodynamic properties in hydrogenation reactions .
属性
CAS 编号 |
4422-94-0 |
|---|---|
分子式 |
C21H20 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
1,3-dibenzyl-5-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-12-20(14-18-8-4-2-5-9-18)16-21(13-17)15-19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3 |
InChI 键 |
GSWTZJWZZANYAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


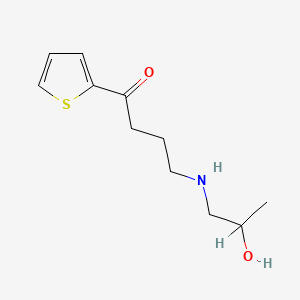

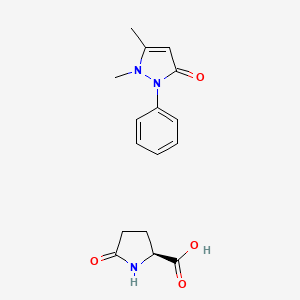

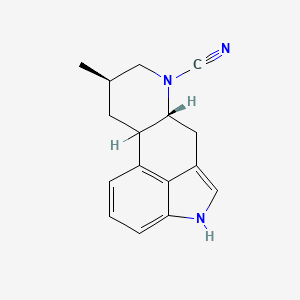
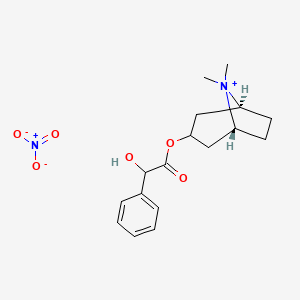
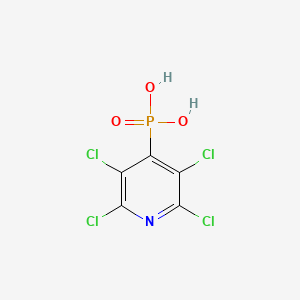

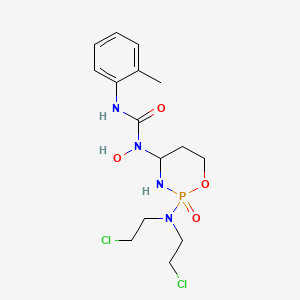
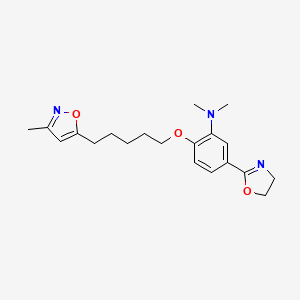
![4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid](/img/structure/B12699513.png)
